molecular formula C6H4ClNO B056269 5-Chloronicotinaldehyde CAS No. 113118-82-4

5-Chloronicotinaldehyde

Cat. No. B056269
M. Wt: 141.55 g/mol
InChI Key: BCELHNLIYYAOLV-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

The mixture of 3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester (2.3 g, 8.8 mmol), sublimed sulfur (0.29 g, 9 mmol) and naphthalene (6 g) was refluxed under an argon atmosphere for 2 h. After the reaction was complete, the mixture was cooled to r.t., dissolved in ethyl ether (30 mL), and extracted with aqueous 10% HCl. The combined acid extracts were washed with ethyl ether (20 mL) and cooled to 0° C. Dichloromethane (30 mL) was added and “pH” of the mixture was adjusted to be basic with 25% aqueous NaOH, and the mixture was extracted with dichloromethane (20 mL). The combined organic phase was washed with brine, dried over K2CO3, filtered, and concentrated to give a brown solid. (0.8 g, 76%).
Name
3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(OC([N:10]2[CH:15]=[C:14]([CH:16]=[O:17])[CH:13]=[C:12]([Cl:18])[CH2:11]2)=O)C=CC=CC=1.[S].C1C2C(=CC=CC=2)C=CC=1>C(OCC)C>[Cl:18][C:12]1[CH:13]=[C:14]([CH:16]=[O:17])[CH:15]=[N:10][CH:11]=1 |^3:18|

Inputs

Step One
Name
3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)N1CC(=CC(=C1)C=O)Cl
Name
Quantity
0.29 g
Type
reactant
Smiles
[S]
Name
Quantity
6 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under an argon atmosphere for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous 10% HCl
WASH
Type
WASH
Details
The combined acid extracts were washed with ethyl ether (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
Dichloromethane (30 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (20 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=NC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.